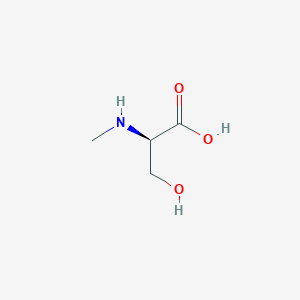

N-Methyl-D-serine

説明

N-Methyl-D-serine (CAS: Not explicitly provided; referenced in synthetic procedures) is a chiral, non-proteinogenic amino acid derivative characterized by a methyl group attached to the nitrogen atom of D-serine. It is synthesized via diastereoselective 1,3-dipolar cycloaddition reactions using chiral auxiliaries such as (−)-menthol or (−)-8-phenylmenthol esters, achieving enantiomeric excess (ee) up to 76% . Key synthetic steps include Boc-deprotection with trifluoroacetic acid (TFA), microwave-assisted cycloaddition with paraformaldehyde, and hydrolysis under acidic conditions to yield the final product . The compound exhibits specific optical rotations (e.g., [α]²¹D = −30.5° in 6M HCl) and a melting point of 195°C (decomposition) . Its structural uniqueness lies in the N-methyl modification, which distinguishes it from endogenous amino acids like D-serine.

特性

IUPAC Name |

(2R)-3-hydroxy-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFABYLDRXJYID-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415335 | |

| Record name | N-METHYL-D-SERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915405-01-5 | |

| Record name | N-METHYL-D-SERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Serine Racemase-Catalyzed Formation of D-Serine

Serine racemase is a brain-enriched enzyme that catalyzes the conversion of L-serine to D-serine, which is a precursor in the synthesis of N-Methyl-D-serine. The enzyme has been cloned and expressed for in vitro studies, showing that cultured cells supplemented with L-serine can produce measurable amounts of D-serine. This enzymatic process involves incubation of cells with L-serine followed by extraction and analysis of D-serine content via high-performance liquid chromatography (HPLC) and luminescence methods.

Enzymatic Elimination Reaction and Inhibition

Serine racemase also catalyzes an elimination reaction on nonphysiological substrates such as L-serine O-sulfate, which occurs at a rate 500 times faster than the racemization reaction. This reaction produces sulfate, ammonia, and pyruvate and serves as a sensitive assay for enzyme activity. Moreover, L-serine O-sulfate acts as an inhibitor of D-serine synthesis, providing a biochemical tool to modulate NMDA receptor coactivation.

Chemical Synthesis of this compound

Protection of Serine Hydroxyl Groups

The chemical synthesis of this compound typically begins with protection of the hydroxyl side chain of serine to prevent side reactions during methylation. A common protecting group used is the tert-butyl dimethylsilyl (TBDMS) group. For example, L-serine can be converted to its O-TBDMS derivative by reaction with TBDMS chloride in the presence of imidazole in dimethylformamide (DMF), yielding high purity protected serine (around 90% yield).

Formation of Oxazolidinone Intermediate

The O-TBDMS protected serine is then reacted with paraformaldehyde and catalytic p-toluenesulfonic acid (p-TsOH) under reflux conditions in toluene using a Dean-Stark apparatus. This step forms an oxazolidinone intermediate, which is crucial for the subsequent methylation step. The yields of this reaction are very good, typically exceeding 80%.

Methylation and Deprotection

Reduction of the oxazolidinone intermediate with trifluoroacetic acid (TFA) and triethylsilane simultaneously removes the TBDMS protecting group and introduces the N-methyl group, yielding N-methyl serine derivatives in excellent yields (often above 85%). This step avoids the need for column chromatography, facilitating scale-up.

Methylation Techniques

Methylating Agents and Conditions

Methylation of serine derivatives to produce this compound can be achieved using various methylating agents including methyl iodide, diazomethane, methyl arylsulfonate, methylalkyl sulfonate, and trimethyl phosphonate. Among these, dimethyl sulfate is preferred due to its cost-effectiveness, availability, and high reactivity.

Typical Methylation Procedure

The methylation reaction is typically conducted in polar aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF). A base, often sodium hydroxide dissolved in a minimal amount of water, is used to facilitate the reaction. The reaction proceeds efficiently at room temperature and completes within 1 to 2 hours. After reaction completion, the product is isolated by standard workup and recrystallization from solvents like acetone and diisopropyl ether, yielding N-methylated products with high purity and good yield.

Preparation of N-Acetyl-D-Serine Methyl Ester as an Intermediate

N-Acetyl-D-serine methyl ester is a key intermediate in the preparation of this compound and related compounds such as lacosamide. It can be prepared by acetylation of D-serine methyl ester hydrochloride with acetyl chloride in the presence of triethylamine at low temperature (0 to -10 °C). This reaction affords the ester in high yield (around 90%) and purity (HPLC > 98%).

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| O-TBDMS Protection of Serine | TBDMSCl, Imidazole, DMF, rt, 20 h | 90 | High purity O-TBDMS serine derivative obtained |

| Oxazolidinone Formation | Paraformaldehyde, p-TsOH, Toluene, reflux | >80 | Dean-Stark apparatus used to remove water, good yields |

| Methylation & Deprotection | TFA, Triethylsilane, rt | >85 | One-step reduction and deprotection, avoids chromatography |

| Methylation of Intermediate | Dimethyl sulfate, NaOH (aq), Acetonitrile, rt | 85-90 | Efficient methylation, mild conditions, good yields and purity |

| Acetylation of D-serine methyl ester | Acetyl chloride, Triethylamine, DCM, 0 to -10 °C | 90 | High purity N-acetyl-D-serine methyl ester intermediate |

Research Findings and Practical Considerations

Enzymatic synthesis using serine racemase is primarily used for generating D-serine from L-serine rather than direct N-methylation, but it provides a biological context for the availability of D-serine substrates.

Chemical synthesis routes employing side-chain protection with TBDMS and oxazolidinone intermediates provide high yields and scalability, suitable for laboratory and industrial production of N-methyl serine derivatives.

Methylation using dimethyl sulfate under mild conditions is preferred for its efficiency and cost-effectiveness, but care must be taken due to the toxicity and reactivity of methylating agents.

The preparation of N-acetyl-D-serine methyl ester is a critical step for further derivatization and is well-documented with robust procedures yielding high purity intermediates.

化学反応の分析

Types of Reactions: N-Methyl-D-serine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent amino acid, D-serine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: D-serine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-Methyl-D-serine has several applications in scientific research:

Neuroscience: It is used to study the modulation of N-methyl-D-aspartate receptor activity and its role in synaptic plasticity and neurotransmission.

Pharmacology: Investigated for its potential therapeutic effects in neuropsychiatric disorders such as schizophrenia and depression.

Biochemistry: Utilized in the study of enzyme kinetics and the role of amino acid derivatives in metabolic pathways.

Industrial Applications: Potential use in the development of novel pharmaceuticals and as a biochemical tool in research.

作用機序

N-Methyl-D-serine exerts its effects primarily through its interaction with the N-methyl-D-aspartate receptor. It binds to the receptor as a co-agonist, enhancing the receptor’s response to glutamate. This interaction facilitates the influx of calcium ions into neurons, which is crucial for synaptic plasticity, learning, and memory. The compound may also modulate other signaling pathways involved in neuroprotection and neurotoxicity.

類似化合物との比較

D-Serine

- Structure: D-serine lacks the N-methyl group, retaining a free amino group.

- Synthesis: Biosynthesized endogenously via serine racemase from L-serine .

- Function : Potent coagonist at the glycine site of NMDA receptors, critical for synaptic plasticity and neurotransmission .

- Applications : Studied for roles in neurodevelopment, schizophrenia, and neurodegenerative diseases .

- Key Difference: Unlike N-methyl-D-serine, D-serine is endogenous and directly modulates NMDA receptors.

O-Methyl-D-Serine

- Structure: Methylation occurs on the hydroxyl group rather than the amino group.

- Synthesis : Produced via resolution of racemic mixtures using chiral resolving agents (e.g., N-acetyl-D-phenylalanine) or enzymatic methods .

- Function: Limited data on biological activity; primarily used in peptide synthesis due to enhanced stability.

- Key Difference : Hydroxyl-group methylation alters solubility and metabolic pathways compared to this compound.

N-Acetylserine

Other Derivatives

- Cyclosporin Derivatives : this compound is incorporated into cyclosporin analogs (e.g., SDZ 209-313) to modulate pharmacokinetic properties .

Comparative Data Table

Research Findings and Implications

- Its synthesis methods highlight advances in chiral chemistry .

- D-Serine: Endogenous production and release mechanisms (e.g., neuronal Ca²⁺-dependent release) underscore its physiological significance .

- Industrial Relevance : this compound’s enantiomeric purity (76% ee) makes it valuable for asymmetric synthesis and pharmaceutical intermediates .

生物活性

N-Methyl-D-serine (NMD-serine) is a compound that has garnered considerable attention in the field of neuroscience due to its role as a co-agonist at the N-methyl-D-aspartate receptor (NMDAR). This article delves into the biological activity of NMD-serine, exploring its mechanisms of action, therapeutic potential, and implications in various neurological conditions.

This compound is primarily known for its interaction with NMDARs, which are critical for synaptic plasticity and memory formation. The activation of NMDARs requires the binding of two agonists: glutamate and either glycine or D-serine at the glycine-binding site on the GluN1 subunit. Recent studies indicate that D-serine is functionally more effective than glycine in activating NMDARs, particularly in limbic brain regions associated with neuropsychiatric disorders .

Key Findings:

- D-Serine as a Co-Agonist : D-serine binds to the glycine site on NMDARs, enhancing receptor activation and facilitating calcium influx, which is crucial for synaptic signaling .

- Role in Synaptic Plasticity : D-serine is essential for long-term potentiation (LTP) in various brain regions, including the hippocampus and prefrontal cortex. Its availability can significantly influence synaptic strength and plasticity .

- Interplay with Glycine : While glycine was traditionally considered the primary co-agonist, emerging evidence suggests that D-serine may play a more prominent role under physiological conditions .

Therapeutic Potential

Research has shown that D-serine supplementation may offer therapeutic benefits in several neuropsychiatric conditions, including schizophrenia and depression. Clinical trials have demonstrated that D-serine can improve cognitive functions in patients with schizophrenia when administered at doses of 60 mg/kg/day .

Case Studies:

- Schizophrenia : A double-blind study indicated that D-serine significantly improved mismatch negativity (MMN), a neurophysiological marker for NMDAR activity, in patients with schizophrenia .

- Cognitive Deficits : In animal models, administration of D-serine reversed cognitive deficits induced by NMDA receptor antagonists like phencyclidine (PCP), suggesting its potential as an early intervention strategy .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. What are the key physicochemical properties of N-Methyl-D-serine, and how are they experimentally validated?

this compound (CAS 915405-01-5) has a molecular formula of C₄H₉NO₃ and a molecular weight of 119.12 g/mol. Its optical rotation ([α]²¹D) varies with enantiomeric excess (ee), reported as -11.6° (38% ee) and -30.5° (76% ee) in 6M HCl, critical for verifying chirality . Validation methods include polarimetry for optical activity, NMR for structural confirmation, and chiral HPLC for ee determination. Researchers should cross-reference these with synthesis protocols to ensure purity .

Q. What standard safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data are limited, general guidelines include:

- Using local exhaust ventilation and closed systems to minimize inhalation/contact .

- Wearing PPE: nitrile gloves, lab coats, and safety goggles .

- Storing in cool, dry conditions away from incompatible reagents .

- Neutralizing spills with inert absorbents (e.g., vermiculite) and disposing via hazardous waste protocols .

Q. How can researchers efficiently synthesize this compound with high enantiomeric purity?

A diastereoselective synthesis involves:

- Reacting N-Boc-sarcosine with DCC and (-)-menthol or (-)-8-phenylmenthol to form chiral esters .

- Deprotecting with TFA to yield free amines, followed by microwave-assisted 1,3-dipolar cycloaddition with paraformaldehyde .

- Hydrolysis using 6M HCl/EtOH and propylene oxide to isolate this compound with up to 76% ee .

- Key parameters: microwave irradiation improves reaction efficiency compared to conventional heating .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess (ee) values across studies be systematically addressed?

Contradictions in ee (e.g., 38% vs. 76% ) may arise from:

- Varied reaction conditions : Microwave vs. thermal heating impacts stereochemical outcomes .

- Analytical limitations : Validate chiral HPLC methods with internal standards and replicate measurements .

- Purification steps : Flash chromatography efficiency affects final ee; optimize solvent systems (e.g., SiO₂ with EtOAc/hexane) .

Q. What methodological frameworks ensure reproducibility in this compound synthesis?

Reproducibility requires:

- Detailed protocols : Document reaction times, temperatures, and purification steps (e.g., reflux duration, TLC monitoring) .

- Batch consistency : Use high-purity reagents (e.g., DCC >99%, TFA freshly distilled) .

- Data transparency : Report optical rotation, NMR shifts (e.g., δ 3.8 ppm for methyl groups ), and ee values with statistical variance .

Q. How should researchers design experiments to explore the biological activity of this compound?

- Target selection : Prioritize receptors where D-serine analogs show activity (e.g., NMDA modulation) .

- In vitro assays : Use cell lines expressing glycine/NMDA receptors, with controls for cytotoxicity .

- Dose-response curves : Test concentrations from 1 µM to 10 mM, accounting for solubility in aqueous buffers .

- Gender/sex considerations : Address biological variability by including both male and female models .

Q. What strategies optimize chiral resolution in this compound synthesis?

- Chiral auxiliaries : (-)-8-phenylmenthol improves diastereoselectivity (88:12 dr) vs. (-)-menthol (63:31 dr) .

- Dynamic kinetic resolution : Explore catalysts like proline-derived organocatalysts to enhance ee .

- Crystallization : Recrystallize intermediates from ethanol/water to remove enantiomeric impurities .

Methodological Guidance

Q. How to conduct a systematic literature review on this compound?

-

Database selection : Use MEDLINE, Embase, and SciFinder for peer-reviewed articles; exclude non-academic sources (e.g., Google) .

-

Search terms : Combine "this compound" with "synthesis," "chiral analysis," or "biological activity" .

化知为学24年第二次有机seminar——文献检索与常见术语31:37 -

Quality assessment : Apply QUADAS-2 for diagnostic studies or CONSORT for experimental reproducibility .

Q. What statistical approaches resolve contradictions in synthetic yield data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。